Superior Enantioselectivity in Lipase-Catalyzed Kinetic Resolution Compared to Non-Chiral Silylating Agents
In a study comparing the kinetic resolution of racemic 1-(trimethylsilyl)ethanol (1-TMSE) using Novozym 435 lipase in ionic liquid C4MIm.PF6, an enantiomeric excess (ee) of 97.1% was achieved for the remaining (S)-1-TMSE at 50.7% substrate conversion after 6 hours, with an enantioselectivity (E value) of 149 [1]. This high enantioselectivity is not achievable with achiral silylating agents such as chlorotrimethylsilane or hexamethyldisilazane, which do not possess the chiral center necessary for such resolution [2]. The study further demonstrated that Novozym 435 could be recycled and reused for five consecutive runs without substantial loss in activity or enantioselectivity [1].
| Evidence Dimension | Enantiomeric excess (ee) in kinetic resolution |
|---|---|
| Target Compound Data | 97.1% ee (S)-1-TMSE at 50.7% conversion, E value = 149 |
| Comparator Or Baseline | Chlorotrimethylsilane, Hexamethyldisilazane |
| Quantified Difference | Comparator cannot achieve chiral resolution (0% ee for achiral reagents) |
| Conditions | Novozym 435 lipase, C4MIm.PF6 ionic liquid, 40-50 °C, 6 hours |
Why This Matters
This demonstrates that 1-(trimethylsilyl)ethanol is the reagent of choice for producing enantiopure silyl-protected intermediates, a capability not offered by generic achiral silylating agents.
- [1] Lou WY, Zong MH. Efficient kinetic resolution of (R,S)-1-trimethylsilylethanol via lipase-mediated enantioselective acylation in ionic liquids. Chirality. 2006;18(10):814-821. View Source
- [2] Silyl ether - Wikipedia. Common silyl ethers. View Source
